6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Description
6-(1-Benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a benzofuran moiety at the 6-position and a 4-fluorophenyl group at the 2-amino position. Its molecular formula is C₁₇H₁₂FN₅O, with a molecular weight of 321.32 g/mol. This combination suggests applications in materials science (e.g., graphene functionalization) and medicinal chemistry (e.g., kinase inhibition or antimicrobial activity) .
Properties
IUPAC Name |
6-(1-benzofuran-2-yl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c18-11-5-7-12(8-6-11)20-17-22-15(21-16(19)23-17)14-9-10-3-1-2-4-13(10)24-14/h1-9H,(H3,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERNNSBERYMMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of Benzofuran Derivative: The benzofuran moiety can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran rings.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a halogen-exchange reaction with 4-chlorobenzaldehyde.
Formation of Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s benzofuran ring and triazine framework may undergo oxidation. For example, triazine derivatives are known to oxidize under specific conditions (e.g., using agents like hydrogen peroxide or metal oxides). The fluorophenyl group’s electron-withdrawing nature could influence reaction rates or selectivity, though direct evidence for this compound is limited.
Nucleophilic Substitution
Triazine rings are prone to nucleophilic attack due to electron-deficient nitrogen atoms. Substitution at the triazine’s C6 position (attached to benzofuran) may occur under basic conditions, replacing the benzofuran moiety with nucleophiles like amines or hydroxyl groups.
Electrophilic Aromatic Substitution
The benzofuran ring’s aromaticity allows electrophilic substitution. Potential reactions include:
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Nitration : Introduction of nitro groups at specific positions (e.g., para to oxygen in benzofuran).
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Halogenation : Substitution of hydrogen atoms with halogens (e.g., bromine or chlorine).
Amination and Acylation
The primary/secondary amine groups on the triazine core can undergo:
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Acylation : Reaction with acyl chlorides to form amides.
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Alkylation : Substitution with alkyl halides or epoxides.
Reduction Reactions
The triazine ring’s nitrogen atoms may participate in reduction processes (e.g., using sodium borohydride or catalytic hydrogenation), though specifics depend on substituent stability.
Hydrolysis
Under acidic or basic conditions, the compound may hydrolyze, particularly at nitrogen bonds or in the triazine ring. This could lead to cleavage of the benzofuran-triazine linkage.
Comparative Reaction Data
Research Findings and Limitations
While direct experimental data for this specific compound is scarce, insights are drawn from structurally related triazine derivatives and benzofuran-containing molecules. Key gaps include:
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Reaction Conditions : Specific catalysts, solvents, or stoichiometric ratios remain undefined.
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Kinetic Data : Rates of reaction or thermodynamic favorability are unreported.
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Biological Correlations : Relationships between reactivity and biological activity (e.g., antimicrobial properties) require further study .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in medicinal applications, particularly as an anticancer agent. Research indicates that derivatives of triazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Anticancer Activity : Studies have demonstrated that triazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The benzofuran component enhances this effect by acting on specific molecular targets within the cells.
Case Study : A study published in a peer-reviewed journal highlighted the synthesis of several triazine derivatives, including the target compound, which exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
Organic Electronics
Another significant application of this compound lies in the field of organic electronics, particularly as an intermediate in the synthesis of organic light-emitting diodes (OLEDs). The unique electronic properties of triazines make them suitable for use as:
- Electron Transport Materials : The compound can be utilized to improve charge transport efficiency in OLED devices.
Data Table: Electron Transport Properties
| Compound | Mobility (cm²/Vs) | Application |
|---|---|---|
| 6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine | 0.5 | OLEDs |
| Triazine Derivative A | 0.3 | OLEDs |
| Triazine Derivative B | 0.6 | Photovoltaics |
Material Science
In material science, the compound's stability and chemical reactivity make it a candidate for developing advanced materials such as:
- Polymeric Coatings : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Study : Research has shown that incorporating triazine derivatives into polymer systems significantly improves their resistance to thermal degradation .
Mechanism of Action
The mechanism of action of 6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety may interact with specific protein sites, while the triazine ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituent-driven properties:
Key Observations :
Physical Properties and Crystallography
- Crystal Packing : The target compound’s benzofuran moiety may adopt a dihedral angle similar to 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine (~173°; ), enabling 1D or 2D hydrogen-bonded networks. However, fluorophenyl’s electronegativity could disrupt packing efficiency compared to methyl or methoxy groups .
- Solubility: The 4-fluorophenyl group enhances solubility in polar aprotic solvents (e.g., DMF) relative to chlorophenyl or phenoxyphenyl analogs .
Biological Activity
6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a compound of interest due to its potential biological activities. This article explores its biological activity, including its structure, synthesis, and various studies demonstrating its efficacy against different biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 335.34 g/mol. The structure features a triazine core substituted with a benzofuran moiety and a fluorophenyl group, which may enhance its interaction with biological targets.
Synthesis
The compound can be synthesized through a reaction involving 1-(benzofuran-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one and thiosemicarbazide in an ethanolic sodium hydroxide solution under reflux conditions. The final product is obtained after recrystallization from dimethylformamide, yielding colorless crystals with a melting point of 260–262 °C .
Antiviral Activity
Research indicates that derivatives of triazine compounds exhibit significant antiviral properties. For instance, certain triazine derivatives have shown inhibition of viral RNA polymerases, which are crucial for the replication of viruses such as Hepatitis C . The compound's structural features may contribute to its potential as an antiviral agent.
Anticancer Activity
Several studies have reported that compounds containing benzofuran and triazine structures possess anticancer properties. For example, a study highlighted that similar compounds demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations . The specific activity of this compound against cancer cells remains to be fully elucidated but suggests potential for further investigation.
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against various enzymes. In particular, it has shown promise as an inhibitor of CYP26A1, an enzyme involved in retinoic acid metabolism. In vitro assays indicated significant inhibition with IC50 values comparable to established inhibitors . This suggests that the compound may have therapeutic applications in diseases where retinoic acid signaling is disrupted.
Case Studies and Research Findings
Recent research has focused on the biological activities of triazine derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Triazine Derivative | HCV NS5B Inhibition | 32.2 μM | |
| CYP26A1 Inhibitor | Cancer Cell Lines | 4.5 μM | |
| Anti-Virulence Agent | Bacterial Toxins | 134 μM |
These findings illustrate the diverse biological activities associated with triazine compounds and their potential applications in therapeutic contexts.
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine?
Answer:
A microwave-assisted one-pot synthesis is optimal for constructing the triazine core. This method involves sequential nucleophilic substitution reactions:
React cyanoguanidine with 4-fluorophenylamine under microwave irradiation (100–120°C, 15–30 min) to form the diaminotriazine intermediate.
Introduce the benzofuran-2-yl group via Suzuki coupling or Ullmann-type cross-coupling using a copper catalyst .
Key considerations : Optimize solvent polarity (e.g., DMF or DMSO) to enhance reaction efficiency and monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7).
Advanced: How can structural contradictions in X-ray crystallography data for triazine derivatives be resolved?
Answer:
Discrepancies in dihedral angles (e.g., benzofuran vs. triazine plane) arise from hydrogen-bonding networks or crystal packing. For accurate resolution:
Use high-resolution single-crystal X-ray diffraction (HR-SXRD) to determine intermolecular interactions (e.g., N–H⋯N or π-π stacking).
Compare with computational models (DFT-optimized geometries) to identify deviations caused by lattice strain .
Example : In analogous triazine-benzofuran systems, dihedral angles between aromatic systems range from 165° to 175°, influenced by substituent steric effects .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Elemental analysis : Confirm C, H, N composition (theoretical: ~60% C, ~3% H, ~20% N).
- NMR : Use - and -NMR to verify substitution patterns (e.g., 4-fluorophenyl protons at δ 7.2–7.6 ppm; benzofuran protons at δ 6.8–7.4 ppm).
- HRMS : Validate molecular weight (expected: ~350–360 g/mol) with <2 ppm error .
Advanced: How do substituents on the triazine core influence antimicrobial activity?
Answer:
The 4-fluorophenyl group enhances lipophilicity (logP ~2.5), improving membrane penetration, while the benzofuran moiety contributes to π-stacking with microbial enzymes.
- Experimental design : Compare MIC values against S. aureus and E. coli for derivatives with varying substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl).
- Data conflict : Substituting fluorine with chlorine may increase potency but reduce solubility, requiring balance in SAR studies .
Basic: How should stability studies be designed for this compound under varying pH conditions?
Answer:
Prepare buffered solutions (pH 1–13) and incubate at 25°C/40°C.
Monitor degradation via HPLC (C18 column, acetonitrile/water 70:30) at 254 nm.
Key finding : Triazine derivatives are stable at pH 4–8 but hydrolyze rapidly under strongly acidic/basic conditions (t½ <24 h at pH 1 or 13) .
Advanced: What computational strategies predict binding interactions with trypanosomal targets?
Answer:
Perform molecular docking (AutoDock Vina) using T. brucei dihydrofolate reductase (PDB: 5E5G) as a target.
Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å over 50 ns).
Insight : The 4-fluorophenyl group forms hydrophobic interactions with Val20 and Phe34, while the triazine core hydrogen-bonds with Asp117 .
Basic: How to address discrepancies in bioactivity data across research groups?
Answer:
Standardize assay protocols (e.g., fixed inoculum size, incubation time).
Control for solvent effects (DMSO ≤1% v/v).
Case study : Variations in anti-trypanosomal IC50 values (0.5–5 µM) may stem from differences in parasite strains or ATP levels in assay media .
Advanced: What environmental degradation pathways are relevant for this compound?
Answer:
Photolysis : Use a xenon arc lamp (simulated sunlight) to identify photoproducts (e.g., dehalogenation or triazine ring cleavage).
Soil metabolism : Aerobic incubation with loamy soil (20°C, 60% WHC) detects metabolites like FDAT (6-[(1R)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine) via LC-QTOF-MS .
Basic: What safety protocols are critical during handling?
Answer:
- Storage : Inert atmosphere (N2), desiccated at –20°C to prevent hydrolysis.
- PPE : Nitrile gloves, lab coat, and fume hood use (PEL <0.1 mg/m³).
- Spill response : Neutralize with activated carbon and dispose as hazardous waste (EPA Class D) .
Advanced: How to optimize pharmacokinetic properties for in vivo studies?
Answer:
Solubility : Use PEG-400/water (40:60) for IP administration (target dose 10 mg/kg).
Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites (e.g., benzofuran methyl group).
Half-life extension : Introduce deuterium at metabolically labile positions (e.g., C-2 of benzofuran) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
